Longdaysin (9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine) is a purine derivative that has garnered significant attention in scientific research for its role as a modulator of cellular circadian rhythms and inhibitor of specific protein kinases. [, ] This compound exhibits biological activity by targeting casein kinase I (CKI) isoforms, particularly CKIδ and CKIα, as well as ERK2. [, ] Research has highlighted its potential in studying and influencing biological processes related to circadian rhythm regulation, chondrogenesis, and cancer treatment. [, , , , , , , ]
Longdaysin is a small molecule identified as a potent modulator of circadian rhythms, specifically acting as an inhibitor of casein kinase I (CKI) isoforms. It was discovered through high-throughput screening aimed at identifying compounds that could influence the mammalian circadian clock. Longdaysin has been shown to significantly extend the period of circadian rhythms in various biological systems, making it a valuable tool for research into circadian biology and potential therapeutic applications.
Longdaysin was first reported in a study published in 2010, where it was characterized as a dual inhibitor of casein kinase I delta and casein kinase I epsilon . It belongs to a class of compounds known as CKI inhibitors, which are crucial for regulating circadian rhythms by modulating the phosphorylation of clock proteins.
The synthesis of longdaysin involves several key steps focusing on modifying the purine scaffold. The initial synthesis begins with commercially available purine derivatives, which undergo reactions such as the Mitsunobu reaction to introduce various alkyl and aryl groups at specific positions on the purine ring.
Longdaysin's molecular structure is based on a purine core, which is modified at specific positions to enhance its inhibitory activity against CKI enzymes. The key features of its structure include:
The molecular formula of longdaysin is , with a molecular weight of approximately 328.30 g/mol .
Longdaysin primarily interacts with CKI enzymes through competitive inhibition, where it binds to the active site, preventing substrate phosphorylation. The following details outline its chemical reactivity:
Longdaysin's mechanism of action involves its binding to CKI isoforms, leading to:
Longdaysin serves several important roles in scientific research:
Longdaysin (chemical synonym: 9-Isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine) features a purine core modified with two pharmacophores:
The trifluoromethyl group contributes to metabolic stability and binding affinity, while the purine scaffold mimics ATP’s hydrogen-bonding capacity. This structure enables reversible, competitive kinase inhibition.
Table 1: Key Chemical and Physical Properties of Longdaysin
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₆H₁₆F₃N₅ | — |
Molecular Weight | 335.33 g/mol | — |
Solubility | 50 mg/mL in DMSO | Experimental |
Physical Form | White solid | Visual inspection |
Stability | Stable for 6 months at -20°C in solution | Reconstitution test |
Purity | ≥99% | HPLC |
Longdaysin belongs to the kinase inhibitor class, specifically targeting:
Table 2: Kinase Selectivity Profile of Longdaysin
Target Kinase | IC₅₀ (µM) | Function in Circadian System |
---|---|---|
CKIδ | 8.8 | Phosphorylates PER/CRY for degradation |
CKIα | 5.6 | Complementary PER1 phosphorylation |
Erk2 | 52 | Modulates CLOCK/BMAL1 activity |
Cdk7 | 29 | Regulates RNA polymerase II |
Affinity chromatography and siRNA validation confirmed CKIα, CKIδ, and Erk2 as primary targets mediating circadian period lengthening [2].
Prior kinase inhibitors in circadian research included:
These tools revealed CKI’s role in PER degradation but exhibited modest efficacy. Longdaysin emerged from a 2010 high-throughput screen of 120,000 uncharacterized compounds using U2OS cells expressing a Bmal1-dLuc circadian reporter. It outperformed predecessors by inducing >10-hour period lengthening at 10 µM—unprecedented for chemical probes at the time [2].
Longdaysin’s chemical tractability permitted two innovations:
This highlighted kinase networks as critical for circadian robustness and established longdaysin as a tool for probing multi-kinase dependencies.
Longdaysin illuminates how kinase modulation of circadian components influences pathology:
Longdaysin’s targets intersect with Wnt signaling via:
Table 3: Disease Contexts Linking Longdaysin’s Targets to Wnt/Circadian Pathways
Disease | Kinase Dysregulation | Wnt/Circadian Crosstalk |
---|---|---|
Colorectal Cancer | CKIδ overexpression | Wnt-driven c-MYC induction; PER2 silencing |
Exudative AMD | ERK2 hyperactivity | Wnt/β-catenin ↑ → VEGF ↑; BMAL1 ↓ |
Metabolic Syndrome | CKIε/δ variants | Disrupted hepatic glucose rhythms |
Obsessive-Compulsive Disorder | GSK-3β overactivity | Wnt suppression → circadian gene dysregulation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7